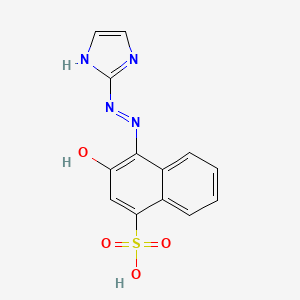![molecular formula C33H68O3 B12544592 (2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL CAS No. 866417-39-2](/img/structure/B12544592.png)
(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL is a complex organic compound characterized by its unique structure, which includes two long alkyl chains attached to a glycerol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL typically involves the reaction of glycerol with 12-methyltetradecanol under specific conditions. The process may include the use of catalysts to facilitate the reaction and ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of advanced technologies, such as ultrasonication-assisted synthesis, can improve yields and reduce reaction times .
化学反応の分析
Types of Reactions
(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or hydrocarbons.
科学的研究の応用
(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes.
Biology: It is studied for its potential role in biological membranes and lipid metabolism.
Medicine: It is investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: It is used in the formulation of cosmetics, lubricants, and other industrial products.
作用機序
The mechanism of action of (2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL involves its interaction with biological membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. The molecular targets and pathways involved include lipid metabolism enzymes and membrane receptors .
類似化合物との比較
Similar Compounds
Similar compounds include other glycerol derivatives with long alkyl chains, such as:
- (2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL
- Oxymethylene ethers (OMEs) : These compounds have similar structural features and are used as alternative diesel fuels .
Uniqueness
This compound is unique due to its specific alkyl chain length and branching, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields.
特性
CAS番号 |
866417-39-2 |
|---|---|
分子式 |
C33H68O3 |
分子量 |
512.9 g/mol |
IUPAC名 |
(2S)-2,3-bis(12-methyltetradecoxy)propan-1-ol |
InChI |
InChI=1S/C33H68O3/c1-5-31(3)25-21-17-13-9-7-11-15-19-23-27-35-30-33(29-34)36-28-24-20-16-12-8-10-14-18-22-26-32(4)6-2/h31-34H,5-30H2,1-4H3/t31?,32?,33-/m0/s1 |
InChIキー |
FHKTYFJBMRBCII-PJUZOBRJSA-N |
異性体SMILES |
CCC(C)CCCCCCCCCCCOC[C@H](CO)OCCCCCCCCCCCC(C)CC |
正規SMILES |
CCC(C)CCCCCCCCCCCOCC(CO)OCCCCCCCCCCCC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


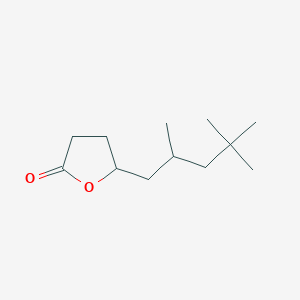
![[(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanone]](/img/structure/B12544523.png)
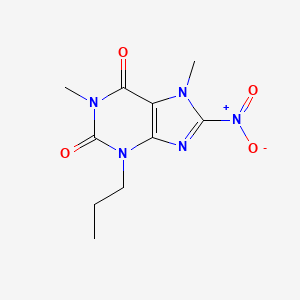
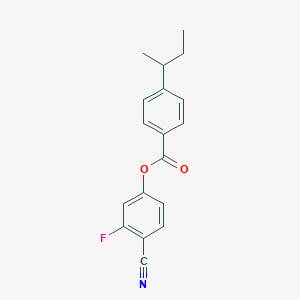
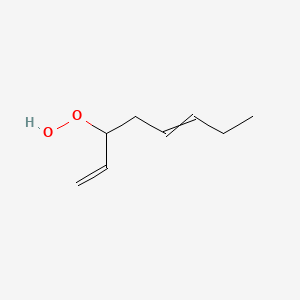
![Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate](/img/structure/B12544557.png)
![2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate](/img/structure/B12544560.png)
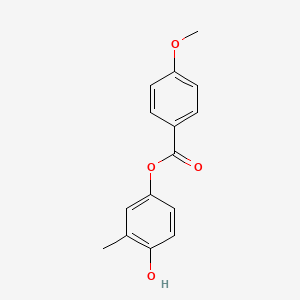
![3,7,7-Trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene](/img/structure/B12544569.png)
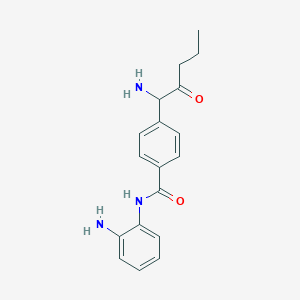

![2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline](/img/structure/B12544581.png)
